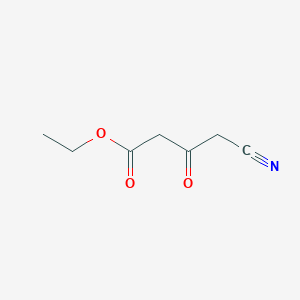

Ethyl 4-cyano-3-oxobutanoate

Vue d'ensemble

Description

Ethyl 4-cyano-3-oxobutanoate is a chemical compound used as a synthon in the production of various pharmaceuticals . It is an important chiral synthon for the side chain of the cholesterol-lowering drug atorvastatin (Lipitor), which is a hydroxymethylglutaryl CoA reductase inhibitor .

Synthesis Analysis

The synthesis of Ethyl 4-cyano-3-oxobutanoate involves both chemical and enzymatic approaches . The synthetic routes using biocatalysts, such as halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase, are particularly emphasized .Molecular Structure Analysis

The molecular formula of Ethyl 4-cyano-3-oxobutanoate is C7H9NO3 . The average mass is 130.142 Da and the monoisotopic mass is 130.062988 Da .Chemical Reactions Analysis

The main disadvantage of the cyano-introducing reaction in the synthesis of Ethyl 4-cyano-3-oxobutanoate is the generation of by-products, including hydroxyacrylate, cyanoacrylate, 3-cyanobutyrolactone, 3-hydroxybutyrolactone, γ-crotonolactone, etc .Applications De Recherche Scientifique

Synthesis of Atorvastatin

Ethyl 4-cyano-3-oxobutanoate: is a key chiral synthon in the synthesis of Atorvastatin , the active ingredient in the cholesterol-lowering drug Lipitor . This compound inhibits the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. The synthesis process involves a series of chemical reactions that convert Ethyl 4-cyano-3-oxobutanoate into the desired chiral molecule of Atorvastatin.

Production of L-Carnitine

This compound is also utilized in the production of L-Carnitine , an essential molecule for the β-oxidation of fatty acids in mammals. L-Carnitine facilitates the transport of fatty acids into the mitochondria, where they are oxidized for energy production.

Creation of ®-4-Amino-3-Hydroxybutanoic Acid

Another significant application is the synthesis of ®-4-Amino-3-Hydroxybutanoic Acid (GABOB) , which is an anticonvulsant drug. The compound’s role as a synthon in this process highlights its importance in pharmaceutical manufacturing.

Enzymatic Synthesis of Chiral Intermediates

Ethyl 4-cyano-3-oxobutanoate: can be enzymatically reduced to produce both enantiomers of Ethyl 4-cyano-3-hydroxybutanoate . These enantiomers are crucial intermediates for various pharmaceutical compounds, showcasing the versatility of Ethyl 4-cyano-3-oxobutanoate in enzymatic synthesis.

Development of Biocatalysts

Research on Ethyl 4-cyano-3-oxobutanoate extends to the development of biocatalysts . These biocatalysts can be used to produce chiral compounds more efficiently and environmentally friendly than traditional chemical synthesis methods.

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 4-cyano-3-oxobutanoate (HN) is an important chiral synthon for the side chain of the cholesterol-lowering drug atorvastatin (Lipitor), which is a hydroxymethylglutaryl CoA reductase inhibitor . It is also used as a synthon in the production of l-carnitine and ®-4-amino-3-hydroxybutanoic acid .

Mode of Action

The compound interacts with its targets by inhibiting the enzyme hydroxymethylglutaryl CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate in the early and rate-limiting step of cholesterol biosynthesis .

Biochemical Pathways

The compound affects the cholesterol biosynthesis pathway by inhibiting the conversion of HMG-CoA to mevalonate . This results in a decrease in cholesterol levels. It is also involved in the production of l-carnitine, a crucial compound in the β-oxidation of fatty acids in mammals .

Pharmacokinetics

It is known that the two enantiomers of chiral compounds like this one can have significant differences in biological activities such as pharmacology, toxicology, pharmacokinetics, and metabolism .

Result of Action

The primary result of the action of Ethyl 4-cyano-3-oxobutanoate is the lowering of cholesterol levels due to its inhibition of the enzyme hydroxymethylglutaryl CoA reductase . This makes it an effective component in the treatment of hypercholesterolemia.

Action Environment

The efficacy and stability of Ethyl 4-cyano-3-oxobutanoate can be influenced by various environmental factors. For instance, the synthesis process of the compound can be affected by factors such as pH and temperature

Propriétés

IUPAC Name |

ethyl 4-cyano-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-11-7(10)5-6(9)3-4-8/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOJFYVMGCYKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-cyano-3-oxobutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)

![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)

![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)

![Bicyclo[3.1.0]hexan-3-ol](/img/structure/B156100.png)